molecular formula C11H14N2O2S B4661507 Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester CAS No. 54035-70-0

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester

Cat. No.: B4661507
CAS No.: 54035-70-0
M. Wt: 238.31 g/mol
InChI Key: JSCAZCQFTYZHNI-UHFFFAOYSA-N
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Description

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester is a chemical compound with the molecular formula C11H14N2O2S It is a derivative of carbamic acid, characterized by the presence of a phenylmethyl group and a thioxomethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with N-[(phenylmethyl)amino]thioxomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable carbamate linkages.

Mechanism of Action

The mechanism of action of carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound’s thioxomethyl group plays a crucial role in its binding affinity and specificity towards the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, methyl ester
  • Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, propyl ester
  • Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, butyl ester

Uniqueness

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the thioxomethyl group enhances its binding affinity towards certain enzymes, making it a valuable compound in biochemical research.

Properties

IUPAC Name

ethyl N-(benzylcarbamothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-15-11(14)13-10(16)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCAZCQFTYZHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366705
Record name ST50036613
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54035-70-0
Record name ST50036613
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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